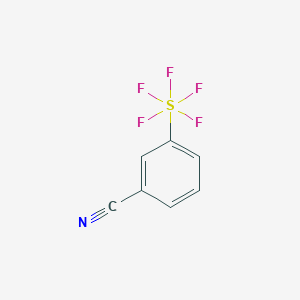

3-(Pentafluorosulfanyl)benzonitrile

描述

Significance of the Pentafluorosulfanyl (SF5) Group in Chemical Sciences

The SF5 group is often referred to as a "super-trifluoromethyl group" due to its superior electron-withdrawing capabilities and other unique characteristics. nih.govresearchgate.net Its growing importance is evident in its increasing application in drug discovery and materials science. rowansci.comresearchgate.net

The first organic compound containing the pentafluorosulfanyl group was described in 1950. nih.gov However, for a long time, the practical application of the SF5 group was limited due to the challenges associated with its synthetic accessibility. researchgate.netrsc.org The development of new synthetic methods, including milder and more accessible protocols for creating SF5-containing building blocks, has led to a resurgence of interest in SF5 chemistry. researchgate.netdigitellinc.com This has opened the door for more extensive exploration of its potential in various chemical applications. researchgate.net

In medicinal chemistry, the SF5 group is increasingly utilized as a bioisostere for other common chemical groups. ox.ac.ukelsevierpure.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The SF5 group is considered a bioisosteric replacement for groups like the trifluoromethyl (CF3), tert-butyl, halogen, and nitro groups. researchgate.netnih.gov This strategic replacement can lead to improved pharmacological profiles, including enhanced efficacy and metabolic stability. rowansci.comox.ac.uk For instance, the replacement of a CF3 group with an SF5 group can increase lipophilicity, a key factor in a drug's ability to cross cell membranes. researchgate.net

Table 1: Comparison of Physicochemical Properties of SF5 and Other Common Groups

| Functional Group | van der Waals Volume (ų) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch-Leo π parameter) |

|---|---|---|---|

| Pentafluorosulfanyl (SF5) | ~55.4 | ~3.65 | High |

| Trifluoromethyl (CF3) | ~34.6 | ~3.36 | Moderate |

| tert-Butyl (t-Bu) | ~76.9 | ~2.0 | High |

| Nitro (NO2) | - | ~3.44 | Low |

The SF5 group possesses a unique combination of electronic and steric properties that make it highly valuable in the design of advanced materials. rowansci.comresearchgate.net Its strong electron-withdrawing nature, a consequence of the five highly electronegative fluorine atoms, can significantly alter the electronic landscape of a molecule. rowansci.com This property is harnessed in the development of optoelectronic materials. researchgate.netrsc.org Furthermore, the SF5 group is characterized by its high thermal and chemical stability, which is advantageous for creating robust compounds. rowansci.comresearchgate.net Despite its high electronegativity, the SF5 group can enhance the lipophilicity of a molecule, thereby improving its permeability through membranes. rowansci.com

The Benzonitrile (B105546) Moiety in Advanced Chemical Research

The benzonitrile unit, a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a versatile building block in organic synthesis and medicinal chemistry. medcraveonline.comrdd.edu.iq

Benzonitrile and its derivatives serve as precursors for a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. medcraveonline.com The cyano group itself can undergo various chemical transformations, allowing for the synthesis of diverse molecular architectures. researchgate.netnih.gov The synthesis of benzonitrile derivatives can be achieved through various methods, including the direct ammoxidation of alkylbenzenes. medcraveonline.com

The presence of both a cyano group and a fluorinated substituent, such as the SF5 group, on an aromatic ring leads to a complex interplay of electronic and intermolecular interactions. The cyano group is a strong deactivating group in electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quora.com When multiple electron-withdrawing groups like cyano and fluorinated substituents are present, they can collectively influence the molecule's electrostatic potential, creating regions that can participate in noncovalent interactions. nih.gov The introduction of a cyano group to a benzene ring can affect the molecule's fluorescence properties, with the position of the cyano group influencing the emission wavelength. researchgate.net In the case of 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile, the presence of the iodo, cyano, and pentafluorosulfanyl groups leads to a strengthened intermolecular interaction network. nih.gov

Research Landscape of 3-(Pentafluorosulfanyl)benzonitrile: Current Trends and Challenges

The research landscape surrounding this compound is characterized by efforts to overcome synthetic hurdles and to explore its utility as a precursor for more complex molecules with desirable biological or material properties.

A significant trend in the synthesis of functionalized pentafluorosulfanyl arenes involves the late-stage introduction of the functional group. One plausible and commonly explored route to this compound involves the palladium-catalyzed cyanation of a suitable precursor, such as 1-bromo-3-(pentafluorosulfanyl)benzene. researchgate.netthieme-connect.denih.gov This method, a variation of the well-known Buchwald-Hartwig and other cross-coupling reactions, offers a versatile approach to forming the carbon-nitrogen triple bond of the nitrile group.

Another potential synthetic pathway is the Sandmeyer reaction, starting from 3-(pentafluorosulfanyl)aniline. This classic transformation in organic chemistry allows for the conversion of an amino group into a variety of functionalities, including the nitrile group, via a diazonium salt intermediate.

Despite these potential routes, the synthesis of this compound is not without its challenges. The primary difficulties lie in the preparation of the SF₅-containing starting materials and the often-demanding conditions required for the subsequent functionalization. The development of more efficient and scalable synthetic protocols remains a key area of research.

Once synthesized, this compound serves as a valuable building block. For instance, research has been conducted on the ortho-lithiation and subsequent functionalization of related pentafluorosulfanyl arenes, a strategy that could potentially be applied to this compound to introduce further substituents onto the aromatic ring. thieme-connect.de The nitrile group itself can undergo a variety of chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions, further expanding its synthetic utility.

In the context of medicinal chemistry, the incorporation of the 3-pentafluorosulfanylbenzonitrile motif into larger molecules is being explored to enhance their pharmacological profiles. The SF₅ group can act as a bioisostere for other groups, potentially improving metabolic stability and binding affinity to biological targets. researchgate.net Similarly, in materials science, the unique electronic and physical properties conferred by the SF₅ group are being investigated for the development of novel liquid crystals, polymers, and other functional materials. rsc.org

Below are data tables summarizing key information about this compound and a related precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-(pentafluoro-λ⁶-sulfanyl)benzonitrile |

| CAS Number | 401892-82-8 |

| Molecular Formula | C₇H₄F₅NS |

| Molecular Weight | 229.17 g/mol |

| InChI Code | 1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H |

| InChI Key | SBTPAYUKMXEQMW-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. nih.govsigmaaldrich.com

Table 2: Properties of a Potential Precursor: 3-(Pentafluorosulfanyl)aniline

| Property | Value |

|---|---|

| CAS Number | 2993-22-8 |

| Molecular Formula | C₆H₆F₅NS |

| Molecular Weight | 220.19 g/mol |

| MDL Number | MFCD00674199 |

Data sourced from Oakwood Chemical. nih.gov

属性

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTPAYUKMXEQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381324 | |

| Record name | SBB055149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401892-82-8 | |

| Record name | SBB055149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Pentafluorosulfanyl Benzonitrile and Its Analogs

Strategies for SF5 Group Introduction onto Aromatic Systems

The synthesis of aryl-SF5 compounds (Ar-SF5) has evolved from harsh, low-yielding methods to more accessible and versatile strategies. Key approaches involve the direct introduction of the SF5 group or the construction of the group on the aromatic ring from sulfur-containing precursors.

Direct Radical Pentafluorosulfanylation Approaches

The direct introduction of the SF5 group via a radical mechanism often involves the addition of pentafluorosulfanyl halides, such as SF5Cl or SF5Br, to unsaturated systems. researchgate.net For aromatic compounds, photoredox catalysis has enabled methods for direct C-H amination and hydroarylation, showcasing the potential of radical-based strategies for arene functionalization. nih.govnih.gov In the context of pentafluorosulfanylation, SF5Cl has become an increasingly popular SF5 donor for various radical reactions. researchgate.net The development of gas-free methods for generating SF5Cl from reagents like molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (B91410) (KF) has significantly improved the handling and accessibility of this key reagent. researchgate.net

Another approach involves the generation of an aminium radical cation, which can undergo Minisci-type addition into a fluoroarene. nih.gov While not a direct pentafluorosulfanylation, this highlights the principle of radical addition to arenes. A photocatalytic system can generate an arene cation radical from a fluoroarene, which is then intercepted by a nucleophile. nih.gov This mechanism, termed cation radical accelerated nucleophilic aromatic substitution (CRA-SNAr), underscores the potential for radical-mediated functionalization of aromatic rings. nih.gov

Oxidative Fluorination of Sulfur Derivatives

A cornerstone in the synthesis of Ar-SF5 compounds is the oxidative fluorination of more accessible sulfur-containing precursors, primarily diaryl disulfides (Ar-S-S-Ar) and aryl thiols (Ar-SH). uochb.czchemrxiv.org Early methods employed harsh and hazardous fluorinating agents like elemental fluorine (F2). eenukraine.com However, significant progress has been made in developing milder and more practical protocols.

A major advancement was the development of a two-step process involving the conversion of a diaryl disulfide or aryl thiol into an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate, which is then treated with a fluoride source to yield the final Ar-SF5 compound. researchgate.net More recently, gas-reagent-free methods have emerged for the synthesis of the crucial Ar-SF4Cl intermediates. researchgate.net These methods utilize easy-to-handle solid reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) in acetonitrile, avoiding hazardous gases like Cl2. researchgate.netresearchgate.net This approach has broadened the substrate scope and made the synthesis of Ar-SF4Cl compounds, and subsequently Ar-SF5 compounds, more accessible. researchgate.net

Further refinements include the use of silver(II) fluoride (AgF2) in combination with onium halides, which provides enhanced oxidative fluorination conditions, enabling the single-step conversion of thiophenol derivatives to SF5-compounds in high yields. chemrxiv.org Another innovative approach utilizes arylphosphorothiolates as versatile substrates that can be oxidized to furnish Ar-SF4Cl and Ar-SF5 compounds, providing a convergent route from readily available starting materials like aryl halides or boronic acids. thieme.de

| Precursor | Reagents | Intermediate/Product | Key Features |

| Diaryl disulfide | 1. TCICA, KF, cat. acid; 2. Fluoride source | Ar-SF4Cl then Ar-SF5 | Gas-reagent-free, mild conditions. eenukraine.comresearchgate.net |

| Thiophenol derivative | AgF2, Onium Halide | Ar-SF5 | High-yielding, single-step conversion. chemrxiv.org |

| Arylphosphorothiolate | Oxidizing agents | Ar-SF4Cl / Ar-SF5 | Convergent approach from common building blocks. thieme.de |

| Diaryl disulfide | KF/Cl2/MeCN | Ar-SF4Cl | Effective for preparing pyridylsulfur chlorotetrafluorides. researchgate.net |

Xenon Difluoride Mediated Processes

Xenon difluoride (XeF2) is a powerful, crystalline fluorinating agent that can be used for the synthesis of Ar-SF5 compounds. wikipedia.orgacs.org Historically, it was one of the reagents, along with F2 and AgF2, used in harsh oxidative fluorination procedures. eenukraine.com XeF2 is highly reactive and moisture-sensitive, requiring specialized handling and equipment. wikipedia.org Its use in the oxidative fluorination of sulfur derivatives to form the SF5 group has largely been superseded by the milder, safer, and more convenient methods described previously, such as those using TCICA/KF systems. eenukraine.comresearchgate.net While effective, the hazards and costs associated with XeF2 limit its practicality and scalability for the routine synthesis of Ar-SF5 compounds in modern synthetic laboratories. eenukraine.com

Regioselective Functionalization of Benzonitrile (B105546) Scaffolds

Once the SF5-aryl core is established, further functionalization may be required to synthesize specific analogs. For benzonitrile derivatives, directed ortho-metalation is a powerful strategy for achieving high regioselectivity.

Ortho-Lithiation and Electrophilic Trapping Strategies

Directed ortho-metalation (DoM) is a synthetic strategy where a functional group on an aromatic ring, known as a directing metalation group (DMG), directs deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The cyano group of benzonitrile can act as a moderate DMG, facilitating the formation of an aryllithium intermediate at the C2 position. This highly reactive intermediate can then be "trapped" by a wide variety of electrophiles, allowing for the regioselective introduction of a new substituent. organic-chemistry.org

This strategy has been successfully applied to the synthesis of substituted SF5-phthalonitriles. nih.gov For example, 4-(pentafluorosulfanyl)benzonitrile (B1586159) can undergo regioselective ortho-lithiation using a strong, bulky base like lithium tetramethylpiperidide (LiTMP). The resulting lithiated species is then trapped with iodine (I2) to furnish an ortho-iodinated product. Subsequent cyanation, for instance with copper(I) cyanide, yields the corresponding phthalonitrile (B49051). nih.gov

A similar approach can be used starting with 2-(pentafluorosulfanyl)benzonitrile, where the cyano group again directs ortho-lithiation to provide a route to 3-(pentafluorosulfanyl)phthalonitrile. nih.gov It is crucial to control the reaction conditions, particularly temperature, as ortho-lithiated pentafluorosulfanyl arenes can be unstable and may decompose to form arynes at temperatures above -40 °C. nih.gov The in-situ trapping of the lithiated intermediate with the electrophile is often necessary to achieve high yields. nih.govacs.org

| Starting Material | Reagents | Electrophile (E) | Product | Yield |

| 4-(Pentafluorosulfanyl)benzonitrile | 1. LiTMP; 2. I2 | I | 2-Iodo-4-(pentafluorosulfanyl)benzonitrile | 38% nih.gov |

| 2-Iodo-4-(pentafluorosulfanyl)benzonitrile | CuCN | CN | 4-(Pentafluorosulfanyl)phthalonitrile | 43% nih.gov |

| 2-(Pentafluorosulfanyl)benzonitrile | 1. LiTMP; 2. I2 | I | 2-Iodo-6-(pentafluorosulfanyl)benzonitrile | 40% nih.gov |

| 2-Iodo-6-(pentafluorosulfanyl)benzonitrile | CuCN | CN | 3-(Pentafluorosulfanyl)phthalonitrile | 59% nih.gov |

Lithium Tetramethylpiperidide (LiTMP) Directed Metalation

While specific examples detailing the direct LiTMP-directed metalation of 3-(pentafluorosulfanyl)benzonitrile are not prevalent in the reviewed literature, the principles of DoM can be applied. The cyano group is a known directing group for metalation. LiTMP, a strong, non-nucleophilic base, is often employed for such transformations. The reaction would theoretically proceed by the deprotonation of the aromatic ring at the position ortho to the cyano group. However, the strong electron-withdrawing nature of the pentafluorosulfanyl group would significantly influence the regioselectivity of the metalation, potentially directing it to one of the positions ortho to the SF5 group. The interplay between the directing capabilities of the cyano and pentafluorosulfanyl groups would be a critical factor in determining the outcome of the reaction.

Quenching with Electrophiles (e.g., Iodine)

Following the metalation step, the resulting aryllithium species can be quenched with a variety of electrophiles to introduce new functional groups. For instance, the introduction of iodine by quenching with an iodine source would yield an iodinated this compound derivative. This iodinated intermediate can then serve as a versatile handle for further synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Benzonitriles

Nucleophilic aromatic substitution (SNAr) provides a valuable pathway for the synthesis of substituted benzonitriles. masterorganicchemistry.com This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the pentafluorosulfanyl group, is crucial as it activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.compressbooks.pub

In the context of synthesizing analogs of this compound, a key precursor is 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. nih.govnih.gov This compound can undergo SNAr reactions where the fluorine atom is displaced by various nucleophiles. nih.govnih.gov The reaction is facilitated by the presence of both the nitro and pentafluorosulfanyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govmasterorganicchemistry.comnih.gov By employing a cyanide nucleophile, it is conceivable to replace the fluorine atom to generate a nitro-substituted pentafluorosulfanylbenzonitrile. Subsequent reduction of the nitro group would then provide an amino-substituted this compound, a valuable precursor for further derivatization.

| Precursor | Reagent | Product | Reaction Type |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Oxygen, Sulfur, or Nitrogen Nucleophiles | 3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzenes | Nucleophilic Aromatic Substitution (SNAr) |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Carbon, Oxygen, or Nitrogen Nucleophiles | 4-Substituted-3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzenes | Vicarious Nucleophilic Substitution |

This table summarizes the types of products obtained from the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with different nucleophiles. nih.govnih.gov

Copper Cyanide Mediated Cyanation Reactions

Copper-mediated cyanation reactions represent a classical and effective method for the introduction of a nitrile group onto an aromatic ring. nih.govdaneshyari.com The Rosenmund-von Braun reaction, for example, involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures. daneshyari.com This method could be directly applied to the synthesis of this compound by starting with 3-bromo- or 3-iodo-1-(pentafluorosulfanyl)benzene.

Modern advancements in this area have focused on developing catalytic systems to reduce the amount of copper required and to improve reaction conditions. researchgate.net These newer methodologies often employ a copper catalyst in combination with a variety of cyanide sources. nih.govresearchgate.net For instance, the use of benzyl cyanide as a cyanide source in a copper-mediated cascade reaction has been reported. researchgate.netsnnu.edu.cn This approach avoids the use of highly toxic metal cyanides. researchgate.net

| Aryl Halide | Cyanide Source | Catalyst System | Product |

| Aryl Halide | Ammonium bicarbonate and N,N-dimethylformamide | Copper | Aryl Nitrile |

| Aryl Halide | Benzyl Cyanide | Copper | Aryl Nitrile |

This table illustrates different copper-mediated cyanation methods for the synthesis of aryl nitriles. nih.govresearchgate.net

Multistep Synthetic Pathways to Complex this compound Derivatives

The synthesis of more complex derivatives of this compound often requires multistep synthetic sequences. A common strategy involves the initial synthesis of a functionalized (pentafluorosulfanyl)benzene ring, followed by the introduction of the cyano group at a later stage.

For example, a Negishi cross-coupling reaction has been successfully employed to synthesize aromatic pentafluorosulfanyl-containing amino acids. nih.govworktribe.com This methodology utilizes a palladium catalyst with a specific ligand (SPhos) to couple a pentafluorosulfanyl aryl bromide with an amido alkyl iodide. nih.govworktribe.com A similar strategy could be envisioned where a suitably protected cyanobenzyl zinc reagent is coupled with a pentafluorosulfanyl aryl halide to construct the desired carbon skeleton.

Another approach involves the three-component radical addition reaction of pentafluorosulfanyl chloride (SF5Cl), an alkene, and a diazo compound. nih.gov This reaction allows for the formation of α-alkyl-α-SF5 carbonyl compounds, which can serve as versatile intermediates for further transformations. nih.gov For instance, these adducts can be converted into pentafluorosulfanylfurans. nih.gov By carefully choosing the starting alkene and diazo compound, it may be possible to construct a precursor that can be subsequently converted to a complex this compound derivative.

Flow Chemistry and Continuous Synthesis Approaches for SF5-Containing Aromatics

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability. d-nb.inforesearchgate.netnih.gov The on-demand synthesis of pentafluorosulfanyl chloride (SF5Cl), a key reagent for introducing the SF5 group, has been achieved using a continuous flow reactor. d-nb.inforesearchgate.netnih.gov This process utilizes inexpensive and readily available reagents like sulfur, trichloroisocyanuric acid (TCCA), and potassium fluoride. d-nb.inforesearchgate.netnih.gov The generated SF5Cl can then be used in subsequent telescoped reactions, such as radical additions to alkynes, in a continuous fashion. d-nb.inforesearchgate.net

This continuous flow approach can be extended to the synthesis of SF5-containing aromatics. By integrating the generation of SF5Cl with a subsequent reaction with a suitable aromatic precursor in a flow system, the synthesis of compounds like this compound could be streamlined. This would not only improve the safety of handling hazardous reagents but also allow for more efficient production.

| Reagents | Reactor Type | Product | Key Advantage |

| Sulfur (S8), Trichloroisocyanuric acid (TCCA), Potassium fluoride (KF) | Custom-made stirring packed-bed reactor | Pentafluorosulfanyl chloride (SF5Cl) | On-demand, safe, and efficient synthesis |

This table highlights the continuous flow synthesis of SF5Cl. d-nb.inforesearchgate.netnih.gov

Synthetic Challenges and Future Directions in Preparation of Pentafluorosulfanylated Benzonitriles

Despite the progress in synthetic methodologies, several challenges remain in the preparation of pentafluorosulfanylated benzonitriles. The harsh conditions often required for the introduction of the SF5 group can limit the functional group tolerance of the reactions. nih.gov Furthermore, the synthesis of specific isomers, such as the meta-substituted this compound, can be challenging due to the directing effects of the substituents.

Future research in this area will likely focus on the development of milder and more selective methods for the introduction of the pentafluorosulfanyl group. This includes the design of new reagents and catalysts that can operate under more benign conditions. chemrxiv.org The development of late-stage functionalization techniques, where the SF5 group is introduced at the end of a synthetic sequence, would be particularly valuable for the synthesis of complex molecules. Additionally, expanding the scope of flow chemistry applications to encompass a wider range of pentafluorosulfanylated aromatic compounds will be crucial for their large-scale production and broader application. academie-sciences.fr The exploration of novel cycloaddition and hydrofunctionalization reactions involving SF5-alkynes also holds promise for accessing new and diverse pentafluorosulfanylated structures. academie-sciences.fr

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(Pentafluorosulfanyl)benzonitrile

NMR spectroscopy is a cornerstone for the characterization of this compound, offering precise insights into its hydrogen, carbon, and fluorine environments.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the four protons on the aromatic ring. The powerful electron-withdrawing nature of both the nitrile (-CN) and the pentafluorosulfanyl (-SF₅) groups significantly influences the chemical shifts of these protons, moving them downfield. The substitution pattern (meta-disubstituted) leads to a complex splitting pattern. The protons ortho to the nitrile and SF₅ groups will be the most deshielded.

Based on related benzonitrile (B105546) structures, the aromatic protons are predicted to appear in the range of δ 7.5–8.5 ppm. chemicalbook.comchemicalbook.com The coupling between the protons will result in a series of multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

The ¹³C NMR spectrum provides a map of the carbon framework. For this compound, six signals are anticipated for the aromatic carbons and one for the nitrile carbon. The chemical shift of the nitrile carbon is typically found around δ 118-120 ppm. youtube.comnih.gov The carbon atom attached to the electron-withdrawing nitrile group (C1) and the carbon bonded to the highly electronegative SF₅ group (C3) are expected to be significantly deshielded. The signals for the aromatic carbons generally appear between δ 120 and 155 ppm. The carbon atom bonded directly to the SF₅ group will likely exhibit coupling with the fluorine atoms, leading to a more complex signal (e.g., a quintet).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-CN (C1) | ~115 | Quaternary |

| Aromatic C-H | 125 - 135 | |

| Aromatic C-SF₅ (C3) | 150 - 155 | Expected to show C-F coupling |

¹⁹F NMR spectroscopy is the most definitive method for characterizing the pentafluorosulfanyl group. The SF₅ moiety gives a characteristic AX₄ spin system, resulting in two distinct signals: one for the single axial fluorine (Fₐ, the 'A' part) and one for the four equatorial fluorines (Fₑ, the 'X₄' part). ucsb.edu

The signal for the four equivalent equatorial fluorines appears as a doublet of quintets, or more simply, a quintet, due to coupling with the single axial fluorine. The signal for the axial fluorine appears as a quintet due to coupling to the four equatorial fluorines. The chemical shifts for aryl-SF₅ compounds typically appear with the equatorial fluorines downfield relative to the axial fluorine. For aryl SF₅ compounds, the equatorial fluorines are often observed in the range of δ +60 to +80 ppm, while the axial fluorine appears further upfield, around δ +80 to +90 ppm, relative to CFCl₃. colorado.edumdpi.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | J-Coupling (Hz) |

|---|---|---|---|

| Equatorial (4F) | +60 to +80 | Quintet | J Fₑ-Fₐ ≈ 150 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of this compound (C₇H₄F₅NS), confirming its elemental composition. The molecular ion peak (M⁺) would be expected at m/z 231.

Electron ionization (EI) would likely induce characteristic fragmentation patterns. Key fragmentation pathways would involve the loss of neutral fragments from the molecular ion. Plausible fragmentation includes the loss of the nitrile group (CN, 26 u), the sulfur hexafluoride radical (SF₅, 127 u), or sequential loss of fluorine atoms.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion/Fragment | Description |

|---|---|---|

| 231 | [C₇H₄F₅NS]⁺ | Molecular Ion (M⁺) |

| 212 | [C₇H₄F₄NS]⁺ | Loss of a fluorine radical ([M-F]⁺) |

| 127 | [SF₅]⁺ | Pentafluorosulfanyl cation |

| 104 | [C₇H₄S]⁺ | Loss of SF₅ group ([M-SF₅]⁺) |

| 101 | [C₆H₄F]⁺ | Fragment from ring cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational spectroscopy provides further confirmation of the functional groups present in the molecule.

The infrared spectrum of this compound is dominated by absorptions from the nitrile, the aromatic ring, and the strong S-F bonds. A sharp, strong absorption band characteristic of the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹. chemicalbook.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The spectrum will also show very strong and broad absorption bands in the fingerprint region, between 850 and 550 cm⁻¹, which are characteristic of the S-F stretching modes of the SF₅ group.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2240 - 2220 | C≡N Nitrile Stretch | Strong, Sharp |

| 1600 - 1450 | Aromatic C=C Bending | Medium to Strong |

| 900 - 690 | Aromatic C-H Out-of-Plane Bending | Strong |

| 850 - 800 | S-F Stretch (Axial) | Very Strong |

Electronic Transitions and Photophysical Properties via UV-Vis Spectroscopy

The introduction of substituents onto the benzene (B151609) ring can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). For instance, the UV/Vis spectra of SF5-containing phthalonitriles, which are larger, more complex systems, have been studied. However, direct comparison is limited due to the extended chromophore of the phthalocyanine (B1677752) macrocycle.

Theoretical calculations on benzonitrile derivatives suggest that the addition of functional groups significantly impacts the electronic properties, including the HOMO-LUMO gap. The powerful electron-withdrawing nature of the pentafluorosulfanyl (SF5) group is expected to influence the π→π* transitions of the benzene ring in this compound, likely causing a shift in the absorption bands compared to unsubstituted benzonitrile. A comprehensive study would be required to precisely determine the λ_max and photophysical constants for this specific compound.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is a primary technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. units.it While a specific crystal structure determination for this compound has not been published in the surveyed literature, extensive crystallographic work on closely related pentafluorosulfanyl-substituted arenes provides a strong basis for understanding its expected solid-state characteristics.

Solid-State Molecular Conformation and Geometry

Table 1: Representative Crystallographic Data for an Analogous SF5-Substituted Arene Data for 2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 16.518(3) |

| b (Å) | 6.8150(14) |

| c (Å) | 8.2838(17) |

| Axial S–F Bond (Å) | 1.582(5) |

| Equatorial S–F Bonds (Å) | 1.561(4) - 1.572(3) |

| Source: Structural characterization and Hirshfeld surface analysis of 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile. iucr.org |

Supramolecular Assembly and Intermolecular Interactions (e.g., C-H...F, F...F, Halogen Bonding)

The solid-state packing of molecules containing the pentafluorosulfanyl group is governed by a variety of weak intermolecular interactions. nih.govrsc.org The high electronegativity of the fluorine atoms makes them participants in hydrogen bonding and other contacts.

C–H···F Interactions : These are common interactions where a hydrogen atom attached to a carbon atom on an adjacent molecule interacts with a fluorine atom of the SF5 group. These hydrogen bonds play a significant role in the crystal packing of SF5-containing compounds. escholarship.org

Halogen Bonding : In cases where other halogens are present, as in 2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile, N···I halogen bonds can be a significant organizing force in the crystal lattice. nih.gov For this compound, interactions involving the nitrile nitrogen are expected, potentially including N···H or lone-pair···π interactions. capes.gov.br

The interplay of these forces dictates the final crystal packing, influencing properties like density and melting point. nih.gov

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties onto this surface, one can gain a detailed understanding of the crystal packing.

For this compound, a similar analysis would be expected to show a high percentage of H···F contacts. The nitrile group's nitrogen and the aromatic ring's π-system would also contribute to the interaction landscape, likely through N···H and C···H/H···C contacts.

Table 2: Principal Intermolecular Contacts from Hirshfeld Analysis of an Analogous Compound Data for 2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile

| Contact Type | Contribution to Hirshfeld Surface (%) |

| F···H / H···F | 29.4 |

| F···I / I···F | 15.8 |

| F···N / N···F | 11.4 |

| F···F | 6.0 |

| N···I / I···N | 5.6 |

| C···F / F···C | 4.5 |

| Source: Structural characterization and Hirshfeld surface analysis of 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile. nih.gov |

Rotational Spectroscopy for Gas-Phase Structure and Astrochemistry Relevance

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. It provides extremely precise information on molecular geometry and structure by determining the rotational constants of a molecule. mit.edu

To date, no dedicated rotational spectroscopy study on this compound has been reported in the literature. However, the field holds significant promise, particularly given the recent interest in benzonitrile derivatives in astrochemistry. The detection of benzonitrile (C₆H₅CN) in the Taurus Molecular Cloud (TMC-1) has established it as a key tracer for aromatic chemistry in the interstellar medium (ISM). aanda.orgbmsis.org

Studies on related molecules like ortho- and meta-dicyanobenzene have been conducted to provide the precise spectroscopic data needed for radioastronomical searches. mit.eduaanda.org These studies determine rotational constants and centrifugal distortion constants, which are essential for predicting the frequencies of rotational transitions. A similar investigation into this compound would be necessary to enable its potential detection in interstellar environments. Such a discovery would provide valuable insights into the formation pathways of complex organofluorine molecules in space. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the optimized geometry and electronic properties of 3-(Pentafluorosulfanyl)benzonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and charge distribution.

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing computational cost with accuracy. It is used to investigate the electronic structure of molecules by calculating the electron density. Various functionals can be employed within DFT to approximate the exchange-correlation energy, which is the most complex component of the calculation. For organofluorine compounds, hybrid functionals like B3LYP or range-separated functionals such as ωB97XD are commonly used in conjunction with basis sets like 6-311++G(d,p) to provide reliable geometric and electronic data. researchgate.net

Wave function-based methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. These methods are often used to benchmark DFT results or for systems where DFT may not be sufficiently accurate. A comprehensive computational study on the formation of arylsulfur pentafluorides has utilized both DFT and wave function methods to elucidate reaction mechanisms, highlighting the synergy between these approaches.

Table 1: Comparison of Common Quantum Chemical Methods

| Method | Abbreviation | General Approach | Typical Application |

|---|---|---|---|

| Density Functional Theory | DFT | Models electron density to derive energy and properties. | Geometry optimization, electronic properties, reaction energies. |

| Hartree-Fock Theory | HF | Solves the Schrödinger equation with a simplified treatment of electron correlation. | Initial geometry optimization, qualitative molecular orbital analysis. |

| Møller-Plesset Perturbation Theory | MP2 | Adds electron correlation to the HF result through perturbation theory. | More accurate energy calculations, non-covalent interactions. |

| Coupled Cluster Theory | CC | A highly accurate method that includes electron correlation effects. | "Gold standard" for benchmarking energies of small molecules. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are key to understanding a molecule's behavior as an electron donor or acceptor.

For this compound, the strong electron-withdrawing nature of both the SF₅ group and the nitrile (-CN) group is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. researchgate.netnih.gov The HOMO would likely be localized on the benzene (B151609) ring, but its energy would also be lowered relative to benzene itself. The HOMO-LUMO energy gap is a critical parameter indicating the chemical stability of the molecule; a large gap suggests high stability, while a small gap indicates higher reactivity. wikipedia.org FMO analysis is crucial for predicting the regioselectivity of reactions, such as nucleophilic aromatic substitution. acs.org

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idcomputationalscience.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are likely to be attacked by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. walisongo.ac.id

For this compound, the MEP map would be expected to show a significant region of positive potential around the carbon atoms of the benzene ring, enhanced by the cumulative electron-withdrawing effects of the SF₅ and CN substituents. The most negative potential would likely be localized on the nitrogen atom of the nitrile group and the fluorine atoms of the SF₅ group. This charge distribution profile underscores the molecule's susceptibility to nucleophilic attack on the aromatic ring. researchgate.netarxiv.org

Reaction Mechanism Elucidation via Computational Studies

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation barriers. This is particularly useful for understanding complex reaction pathways that are difficult to probe experimentally.

For instance, the synthesis of arylsulfur pentafluorides often involves the oxidative fluorination of diaryl disulfides or arylthiols. google.com DFT calculations have been used to shed light on the stepwise mechanism of these transformations. Such studies can rationalize observed product distributions and stereoselectivity, providing a detailed, atomistic view of the reaction progress. While specific computational studies on the reaction mechanisms involving the nitrile group of this compound are not widely documented, the established methodologies could be readily applied to investigate reactions such as its hydrolysis, reduction, or participation in cycloadditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can accurately predict various spectroscopic parameters, most notably NMR chemical shifts. This is especially valuable for fluorinated compounds, as ¹⁹F NMR spectroscopy is a primary characterization technique.

The prediction of ¹⁹F NMR chemical shifts for the SF₅ group in this compound can be achieved with high accuracy using DFT methods. rsc.org Typically, this involves optimizing the molecule's geometry and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation. Functionals like ωB97XD combined with a suitable basis set such as aug-cc-pvdz have been shown to provide excellent correlation between calculated and experimental shifts. rsc.orgescholarship.org This predictive capability is a powerful tool for confirming chemical structures and assigning signals in complex spectra, especially for distinguishing between isomers. nih.govdigitellinc.com The SF₅ group typically presents as two signals in the ¹⁹F NMR spectrum: a quintet for the single axial fluorine (Fₐₓ) and a doublet for the four equatorial fluorines (Fₑq).

Table 2: Illustrative Data for Predicted vs. Experimental ¹⁹F NMR Shifts

| Fluorine Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | J-Coupling (Fₑq-Fₐₓ) (Hz) |

|---|---|---|---|---|

| Axial (1F) | Calculated Value | Experimental Value | quintet | Calculated/Experimental Value |

| Equatorial (4F) | Calculated Value | Experimental Value | doublet | Calculated/Experimental Value |

Note: Specific values for this compound require dedicated computational analysis and experimental measurement.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics calculations typically focus on single, static molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. youtube.com MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational flexibility and intermolecular interactions in the liquid or solid state.

For this compound, MD simulations could be employed to study its conformational dynamics, particularly the rotation around the C-S bond. Such simulations would also be invaluable for understanding how molecules of this compound interact with each other and with solvent molecules. Studies on benzonitrile (B105546) have revealed insights into local ordering and orientational dynamics in the liquid phase, and similar investigations on its SF₅-substituted analogue could elucidate how the bulky and highly polar SF₅ group influences these properties. nih.govnih.gov

Advanced Applications of 3 Pentafluorosulfanyl Benzonitrile and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The pentafluorosulfanyl (SF5) group is a functional group that has garnered significant interest in medicinal chemistry due to its unique combination of properties. rowansci.com Often considered a "super-trifluoromethyl group," the SF5 moiety is characterized by its high electronegativity, thermal and chemical stability, and significant lipophilicity. nih.govenamine.net These characteristics make it a valuable tool for modulating the properties of biologically active molecules. The incorporation of the SF5 group, as seen in derivatives of 3-(pentafluorosulfanyl)benzonitrile, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profiles.

Modulation of Pharmacokinetic and Pharmacodynamic Properties by SF5 Substitution

The substitution of other chemical groups with the pentafluorosulfanyl (SF5) moiety offers a strategic approach to fine-tune the properties of drug candidates. The SF5 group's strong electron-withdrawing nature, which is greater than that of the trifluoromethyl (CF3) group, can significantly alter the electronic environment of a molecule, thereby affecting its interactions with biological targets. rowansci.com

Key properties of the SF5 group and their impact on drug design include:

High Electronegativity: The fluorine atoms give the SF5 group a potent electron-withdrawing effect, which can modify the acidity or basicity of nearby functional groups and influence ligand-receptor binding interactions. rowansci.com

Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, conferring high resistance to thermal and chemical degradation. rowansci.com This robustness is advantageous for developing stable drug compounds with a longer shelf-life and resistance to metabolic breakdown. rowansci.com

Bioisosterism: The SF5 group serves as a bioisostere for other common chemical groups in drug development, such as the trifluoromethyl, tert-butyl, and nitro groups. nih.gov This allows medicinal chemists to explore new chemical space and optimize lead compounds by replacing these groups with the SF5 moiety to potentially improve efficacy, selectivity, or metabolic profiles.

By strategically incorporating the SF5 group, researchers can enhance a drug's efficacy by improving its binding affinity to the target, increase its metabolic stability to prolong its action in the body, and alter its distribution and excretion patterns to optimize therapeutic outcomes and reduce potential side effects. rowansci.com

Design of Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). The goal is to elicit the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in other tissues, such as the prostate. The strong electron-withdrawing character of fluorinated groups often plays a critical role in the binding of SARMs to the androgen receptor.

Research into aryl propionamide-based SARMs has demonstrated the potential of the pentafluorosulfanyl (SF5) group in this area. In one study, derivatives of the SARM ostarine, where the trifluoromethyl (CF3) group was replaced with an SF5 group, were synthesized and evaluated for their AR agonistic activity. The core structure for these derivatives involved intermediates such as 4-amino-2-(pentafluorosulfanyl)benzonitrile, which is synthesized from 3-(pentafluorosulfanyl)aniline.

The results indicated that several of the SF5-containing derivatives exhibited promising AR agonistic activities in vitro. This suggests that the SF5-substituted aryl propionamide (B166681) scaffold is a viable platform for the development of new AR agonists.

| Compound | EC50 (μM) | Efficacy (%) |

|---|---|---|

| Ostarine | 25.8 ± 1.2 | 89.6 ± 1.1 |

| Derivative A | 35.7 ± 2.5 | 95.3 ± 2.3 |

| Derivative B | > 100 | < 20 |

EC50 represents the concentration of a compound that gives a half-maximal response. Efficacy is the maximum response achievable from the compound relative to a standard agonist.

In addition to agonists, SF5-containing compounds have also been explored as AR antagonists. Enzalutamide, a potent AR inhibitor used in the treatment of prostate cancer, has served as a template for the design of novel antagonists. By incorporating an SF5 moiety, researchers have developed new scaffolds with significant AR antagonist activity, highlighting the versatility of the SF5 group in modulating androgen receptor function.

Development of Ion Channel Modulators

Ion channels are crucial membrane proteins that regulate a vast array of physiological processes, making them important targets for drug discovery. mdpi.comfrontiersin.orgescholarship.org Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes flufenamic acid, are well-known modulators of various ion channels, including chloride, potassium, calcium, and non-selective cation channels.

Given that the pentafluorosulfanyl (SF5) group can act as a bioisostere for the trifluoromethyl (CF3) group present in flufenamic acid, researchers have investigated SF5-containing analogues as potential ion channel modulators. Initial studies have shown that pentafluorosulfanyl-containing derivatives of flufenamic acid indeed exhibit effects as ion channel modulators. researchgate.net This suggests that the this compound scaffold and related structures could be a promising starting point for the development of novel drugs targeting ion channelopathies, which are diseases caused by the dysfunction of ion channels. upenn.edu

The broad spectrum of channels affected by fenamates suggests that SF5-derivatives could potentially be developed to target a range of conditions, including cystic fibrosis (related to the CFTR chloride channel), epilepsy, and chronic pain. The specific effects, whether inhibition or activation, and the potency of these SF5-containing compounds would depend on their detailed structure and the target ion channel.

Inhibition of Specific Enzymes (e.g., Aldo-Keto Reductase 1C3)

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is an enzyme implicated in the progression of various cancers, particularly castration-resistant prostate cancer, due to its role in the biosynthesis of potent androgens like testosterone. nih.gov Consequently, the development of selective AKR1C3 inhibitors is a key therapeutic strategy.

Non-steroidal anti-inflammatory drugs (NSAIDs), especially N-phenylanthranilates like flufenamic acid, are known to be potent but often non-selective inhibitors of AKR1C3. nih.govnih.gov The structure-activity relationship (SAR) studies of these inhibitors have shown that electron-withdrawing groups on the N-phenyl ring are favorable for inhibitory activity.

Building on this knowledge, research has extended to analogues containing the pentafluorosulfanyl (SF5) group. Pentafluorosulfanyl-containing analogues of flufenamic acid have demonstrated inhibitory activity against AKR1C3. researchgate.net This indicates that the this compound moiety can be incorporated into scaffolds designed to target this enzyme.

| Compound | Substituent on N-phenyl ring | AKR1C3 IC50 (μM) | Selectivity (AKR1C2:AKR1C3) |

|---|---|---|---|

| Flufenamic Acid | m-CF3 | 0.05 | 7 |

| Analogue X | p-CF3 | 0.12 | 5 |

| Analogue Y (SF5-containing) | m-SF5 | Data under investigation | Data under investigation |

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Selectivity is the ratio of IC50 values for different enzyme isoforms.

The development of potent and, crucially, selective AKR1C3 inhibitors is challenging due to the high homology with other AKR1C isoforms like AKR1C1 and AKR1C2, which have different physiological roles. nih.gov The unique steric and electronic properties of the SF5 group offer a promising avenue for achieving this desired selectivity, paving the way for more effective and targeted cancer therapies. japsonline.commdpi.comnih.gov

PD-1/PD-L1 Interaction Inhibitors

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that tumors can exploit to evade the host's immune system. nih.govcapes.gov.br Inhibitors of this pathway, primarily monoclonal antibodies, have revolutionized cancer treatment by restoring the immune system's ability to recognize and attack cancer cells. youtube.comresearchgate.net

While the development of small-molecule inhibitors of the PD-1/PD-L1 interaction is an active area of research, there is currently limited to no publicly available scientific literature specifically describing the application of this compound or its derivatives as PD-1/PD-L1 interaction inhibitors. The existing research on SF5-containing compounds in oncology has largely focused on other mechanisms, such as enzyme inhibition or receptor modulation. acs.org Therefore, the potential for this specific chemical scaffold in the realm of PD-1/PD-L1 checkpoint inhibition remains an unexplored area.

Metabolic Stability Studies of SF5-Containing Drug Candidates

Metabolic stability is a critical parameter in drug discovery, influencing key pharmacokinetic properties such as oral bioavailability and plasma half-life. A compound that is rapidly metabolized will be cleared from the body too quickly to exert its therapeutic effect. The inherent chemical robustness of the pentafluorosulfanyl (SF5) group makes it an attractive feature for enhancing the metabolic stability of drug candidates. rowansci.com

The strong sulfur-fluorine bonds are resistant to cleavage by metabolic enzymes, which can protect the parent molecule from degradation. researchgate.net This improved stability can lead to a longer duration of action and a more predictable pharmacokinetic profile.

In the development of new therapeutics, metabolic stability is assessed early using in vitro methods, such as incubations with liver microsomes or hepatocytes from different species. These studies measure the rate at which the compound is metabolized (intrinsic clearance), allowing for the ranking of different drug candidates and the selection of those with more favorable metabolic profiles. While specific metabolic stability data for this compound derivatives are not extensively published, the known properties of the SF5 group strongly suggest its utility in this context. For instance, in the development of SF5-substituted analogues of existing drugs like teriflunomide, a key consideration is the preservation or enhancement of favorable metabolic properties alongside improved efficacy. nih.gov

Applications in Materials Science

The distinctive properties of the pentafluorosulfanyl (SF5) group, such as its strong electron-withdrawing nature, high chemical and thermal stability, and significant steric bulk, make this compound and its derivatives highly valuable in the field of materials science. nih.govnih.govnih.gov These characteristics allow for the precise tuning of electronic and photophysical properties in organic materials. rsc.org

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Derivatives of this compound are emerging as significant components in the development of advanced optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The incorporation of the SF5 group can lead to novel properties in pharmaceuticals, agrochemicals, and optoelectronic materials. nih.gov

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient harvesting of both singlet and triplet excitons in OLEDs, leading to high internal quantum efficiencies. nih.govbeilstein-journals.org TADF emitters are typically designed with a donor-acceptor (D-A) structure to facilitate charge transfer. nih.gov Benzonitrile (B105546) derivatives, particularly those with fluorinated components, have been investigated as the acceptor unit in D-A or donor-acceptor-donor' (D-A-D') structures for TADF applications. rsc.org

In this context, the pentafluorosulfanyl group serves as a potent electron acceptor. nih.gov This strong acceptor characteristic, combined with suitable donor units, promotes the necessary separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a key feature for efficient TADF. nih.gov Research on fluorinated benzonitrile compounds with a D-A-D' structure has demonstrated their potential for dual charge transfer TADF emission. rsc.org While the specific use of this compound in reported TADF emitters is not extensively documented in the provided results, the principles guiding the design of TADF materials strongly suggest its potential. The electron-withdrawing nature of the SF5 group is comparable to or even stronger than the commonly used trifluoromethyl (CF3) group, making it an attractive candidate for creating highly efficient TADF emitters. nih.gov

The development of TADF emitters with wide-range near-infrared piezochromism has also been explored, showcasing the versatility of these materials. rsc.org Furthermore, new classes of TADF emitters based on structures like rsc.orgBenzothieno[3,2-B]benzothiophene-Tetraoxide with a D-A-D architecture are being developed for OLED applications. researchgate.net

Mechanofluorochromic luminescence (MCL) refers to the change in the color of fluorescent emission upon the application of mechanical stress, such as grinding or shearing. This phenomenon is of great interest for applications in sensing, security inks, and data storage.

Studies have shown that benzonitrile derivatives can exhibit both TADF and MCL properties. rsc.org Specifically, donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have been shown to display emission changes that correlate with their supramolecular structures under mechanical stress. rsc.org A class of push-pull fluorophores featuring the pentafluorosulfanyl (SF5) group as a potent acceptor has been synthesized, and some of these dyes have demonstrated reversible mechanofluorochromism. nih.gov For instance, one such dye exhibited a blue-shifted emission upon grinding and a red-shifted emission after fuming. nih.govresearchgate.net This behavior is attributed to the alteration of the molecular packing and intermolecular interactions in the solid state.

Functional Materials Design and Property Tuning

The pentafluorosulfanyl group is a powerful tool for the design of functional materials with tailored properties. rsc.org Its strong electron-withdrawing character, combined with its high lipophilicity and thermal stability, allows for precise control over the electronic and physical characteristics of a molecule. nih.govresearchgate.net

By strategically placing the SF5 group on a π-conjugated backbone, it is possible to tune fundamental properties of push-pull chromophores. rsc.org This includes modulating the HOMO-LUMO gap by selectively influencing the LUMO, red-shifting absorption and emission maxima, and increasing thermal robustness. rsc.org The synthesis of various SF5-containing building blocks has expanded the toolbox for chemists, enabling the creation of previously inaccessible chemical scaffolds. nih.gov

The introduction of the SF5 group can significantly alter the properties of parent molecules due to its unique physical and chemical characteristics. nih.gov For example, in the context of phthalocyanines, the position of the SF5 substituent has a considerable impact on the fluorescence quantum yield. nih.gov

Dye Chemistry and Push-Pull Systems

In dye chemistry, the concept of a "push-pull" system is fundamental. These systems consist of an electron-donating (push) group and an electron-accepting (pull) group connected by a π-conjugated spacer. researchgate.net This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties. researchgate.net

The pentafluorosulfanyl group has been successfully employed as a potent electron acceptor in a new class of push-pull fluorophores. nih.govresearchgate.net These dyes exhibit large Stokes shifts (greater than 100 nm), pronounced solvatofluorochromic effects, and moderate fluorescence quantum yields. nih.govresearchgate.net The strong electron-withdrawing nature of the SF5 group enhances the push-pull character of the dye. nih.govresearchgate.net

Derivatives of this compound have been used in the synthesis of such dyes. For example, 4-(pentafluorosulfanyl)benzonitrile (B1586159) has been used as a starting material to create more complex phthalonitrile (B49051) precursors for phthalocyanine (B1677752) dyes. d-nb.info BODIPY-based push-pull dyes functionalized with an SF5 group have also been developed for applications in p-type dye-sensitized solar cells (DSSCs). nih.govrsc.org In these systems, the push-pull character enhances charge transfer, a crucial process for solar cell efficiency. nih.govrsc.org

Table 1: Photophysical Properties of SF5-Functionalized Push-Pull Dyes

| Dye System | Key Feature | Application | Reference |

| Diphenylamino Push-Pull Systems | Strong push-pull character, large Stokes shifts (>100 nm), solvatofluorochromism | Fluorescent Dyes | researchgate.net |

| BODIPY-based Dyes | Enhanced charge-transfer | p-type Dye-Sensitized Solar Cells (DSSCs) | nih.govrsc.org |

| Phthalocyanines | High fluorescence quantum yield depending on SF5 position | Dyes and Pigments | nih.gov |

Applications in Agrochemicals and Crop Protection

The unique properties of the pentafluorosulfanyl (SF5) group also make it a valuable addition to molecules designed for agrochemical applications. The introduction of fluorine-containing substituents is a common strategy in the development of new pesticides to enhance their efficacy and metabolic stability. nih.gov The SF5 group, sometimes referred to as a "super-trifluoromethyl group," is particularly attractive due to its high electronegativity, lipophilicity, and thermal and chemical stability. nih.gov

While direct applications of this compound in commercial agrochemicals are not detailed in the provided search results, the use of the SF5 moiety in the discovery of new crop-protecting agents is an active area of research. nih.gov For instance, novel meta-diamide insecticides containing the pentafluorosulfanyl group have been synthesized and shown to exhibit high insecticidal activity and excellent selectivity. nih.gov The synthesis of these compounds often involves SF5-containing anilines as key intermediates. nih.gov

The development of SF5-containing building blocks is crucial for the exploration of new agrochemicals. beilstein-journals.orgnih.gov The synthesis of SF5-substituted arenes and heterocycles provides the necessary precursors for more complex biologically active molecules. nih.govd-nb.infonih.gov The stability and unique electronic influence of the SF5 group can lead to the discovery of pesticides with novel modes of action or improved properties compared to existing products. nih.gov The global pesticide market shows a trend towards fluorinated compounds, indicating the potential for growth in this area. agropages.com

Applications in Catalysis and Ligand Design

The unique electronic properties and steric profile of the pentafluorosulfanyl (SF5) group have positioned it as a compelling substituent in the design of specialized catalysts and ligands. While direct catalytic applications of this compound are not extensively documented, its derivatives are emerging as significant components in the synthesis of advanced ligands for catalysis. The strong electron-withdrawing nature and significant steric bulk of the SF5 group can profoundly influence the electronic environment and coordination geometry of metal centers in catalysts, thereby tuning their reactivity and selectivity.

The primary route to leveraging this compound in catalysis is through its use as a precursor for more complex ligand systems. A notable example is the synthesis of phthalocyanines bearing pentafluorosulfanyl substituents. Phthalocyanines are large, aromatic macrocyclic compounds that can act as ligands for a wide variety of metal ions, forming metallophthalocyanine complexes. These complexes have found applications in various catalytic processes, including oxidation reactions, reduction reactions, and photocatalysis.

The synthesis of SF5-substituted phthalonitriles, the direct precursors to these phthalocyanines, has been successfully demonstrated. For instance, both 4-(pentafluorosulfanyl)phthalonitrile and 3-(pentafluorosulfanyl)phthalonitrile have been synthesized and subsequently used to create zinc(II) phthalocyanine complexes. nih.gov The synthetic pathway to 3-(pentafluorosulfanyl)phthalonitrile starts from 2-hydroxyphenylsulfur pentafluoride, which is converted in a multi-step process to 2-(pentafluorosulfanyl)benzonitrile and then further functionalized to yield the desired phthalonitrile. nih.gov

The introduction of the SF5 group onto the periphery of the phthalocyanine ligand can significantly alter the electronic properties of the central metal atom. The strong electron-withdrawing effect of the SF5 group can render the metal center more electrophilic, which can enhance its catalytic activity in certain reactions. Furthermore, the steric hindrance provided by the bulky SF5 groups can create specific pockets around the active site, potentially leading to higher selectivity in catalytic transformations.

The following table outlines the synthesis of different SF5-substituted phthalonitriles, which serve as key building blocks for SF5-functionalized ligands.

| Precursor Compound | Target Phthalonitrile | Key Synthesis Steps | Reference |

|---|---|---|---|

| 4-(Pentafluorosulfanyl)benzonitrile | 4-(Pentafluorosulfanyl)phthalonitrile | 1. Ortho-lithiation with LiTMP followed by iodination. 2. Cyanation with CuCN. | nih.gov |

| 2-Hydroxyphenylsulfur pentafluoride | 3-(Pentafluorosulfanyl)phthalonitrile | 1. Conversion to triflate. 2. Cyanation using Zn(CN)2 and a palladium catalyst to form 2-(pentafluorosulfanyl)benzonitrile. 3. Ortho-lithiation and iodination. 4. Second cyanation with CuCN. | nih.gov |

| 3,5-Bis(pentafluorosulfanyl)-1-bromobenzene | 3,5-Bis(pentafluorosulfanyl)phthalonitrile | 1. Cyanation with potassium ferricyanide (B76249) and CuI. 2. Ortho-lithiation and iodination. 3. Cyanation with CuCN. | nih.gov |

Beyond phthalocyanines, the broader field of pentafluorosulfanyl chemistry suggests significant potential for ligand design. The development of synthetic methods to introduce the SF5 group onto various organic scaffolds opens up possibilities for creating a diverse range of ligands, such as SF5-substituted phosphines, N-heterocyclic carbenes (NHCs), and salen-type ligands. chemrxiv.orgresearchgate.net These ligands could find use in a wide array of catalytic applications, from cross-coupling reactions to polymerization catalysis. The stability of the SF5 group under various reaction conditions further enhances its appeal for use in robust catalytic systems. researchgate.net

While the direct use of this compound as a catalyst is not a primary application, its role as a key intermediate in the synthesis of highly functionalized ligands underscores its importance in the advancement of catalysis. The continued exploration of SF5-containing molecules is expected to lead to the development of novel catalysts with enhanced performance and unique reactivity profiles.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The broader application of 3-(Pentafluorosulfanyl)benzonitrile and related compounds has historically been constrained by the challenging and often harsh conditions required for their synthesis. nih.govsinapse.ac.uk Traditional methods can involve hazardous reagents, limiting their accessibility and scalability. acs.orgdigitellinc.com Future research is critically focused on developing more efficient, safer, and sustainable synthetic pathways.

Emerging strategies include:

Flow Chemistry: The development of continuous flow reactors for the synthesis of key SF₅ reagents, such as pentafluorosulfanyl chloride (SF₅Cl), represents a significant step forward. researchgate.net This technology allows for the safe, on-demand production of the reagent from inexpensive starting materials like sulfur powder (S₈), trichloroisocyanuric acid (TCCA), and potassium fluoride (B91410) (KF), improving safety and efficiency. researchgate.net

Photocatalysis: Recent breakthroughs have demonstrated the use of photocatalysis to generate SF₅-containing scaffolds. chemrxiv.org A notable development is the use of sulfur hexafluoride (SF₆)—a non-toxic and inexpensive gas—as the SF₅ source. This method operates under mild conditions and shows broad functional group compatibility, offering a sustainable alternative to traditional reagents. chemrxiv.org

Enhanced Oxidative Fluorination: New methods combining onium halides with silver(II) fluoride (AgF₂) have been shown to dramatically improve the efficiency of oxidative fluorination, allowing for the single-step conversion of thiophenol derivatives to their corresponding SF₅ compounds with high yields. chemrxiv.org The potential for recycling the silver byproducts adds to the industrial viability of this route. chemrxiv.org

These advancements promise to make SF₅-containing building blocks, including this compound, more accessible, thereby accelerating research and development in all areas of application. digitellinc.com

Exploration of New Derivatization Reactions and Functional Group Transformations

This compound is a versatile building block for creating more complex molecular architectures. Future research will continue to explore novel transformations of both the nitrile group and the SF₅-substituted aromatic ring.

Key areas of exploration include:

Heterocycle Synthesis: The nitrile functionality and the aromatic ring can be elaborated into various heterocyclic systems. For example, SF₅-substituted benzonitriles have been used as precursors for SF₅-phthalocyanines. dntb.gov.ua Furthermore, SF₅-anilines, which can be derived from the corresponding nitro compounds, serve as starting materials for complex heterocycles like SF₅-indoles, aza-indoles, quinolines, and quinazolines. researchgate.netacs.org

Amide Bond Formation: The synthesis of novel insecticides has demonstrated the derivatization of SF₅-anilines into complex meta-diamides. nih.govresearchgate.net This highlights the utility of the SF₅-phenyl core in constructing molecules with tailored biological activities. The synthesis of SF₅-containing aromatic amino acids, achieved through Negishi cross-coupling, further demonstrates that these building blocks are compatible with standard peptide coupling and deprotection strategies, opening avenues in peptidomimetics. nih.gov

Carbon-Carbon Bond Forming Reactions: The development of cross-coupling strategies, such as the Negishi reaction used for amino acid synthesis, is crucial. nih.gov Future work will likely expand the portfolio of C-C bond-forming reactions applicable to SF₅-substrates to build molecular complexity.

The table below summarizes the yields for the synthesis of various SF₅-containing derivatives, illustrating the expanding synthetic toolbox.

| Precursor Type | Target Molecule Class | Reaction Type | Yield (%) | Reference |

| SF₅-Aryl Bromide | SF₅-Aromatic Amino Acid | Negishi Cross-Coupling | 32 - 42% | nih.gov |

| 2-Ethynyl Aniline (SF₅Cl addition) | 2-SF₅-Indole | Radical Addition/Cyclization | 30 - 50% | acs.org |

| 2-Ethynyl Aniline (SF₅Cl addition) | N-Ts-2-SF₅-Indole | Radical Addition/Cyclization | 63 - 86% | acs.org |

| SF₅-Amino Acid | SF₅-Dipeptide | Amide Coupling | 71% (2 steps) | nih.gov |

This interactive table allows for sorting and filtering of the presented data.

Advanced Computational Modeling for Structure-Property-Activity Relationships

Computational chemistry is an indispensable tool for understanding and predicting the behavior of SF₅-containing molecules. rowansci.com The unique electronic and steric properties of the SF₅ group can be rationalized and leveraged through advanced modeling.

Future computational efforts will likely focus on:

Predicting Physicochemical Properties: Density Functional Theory (DFT) calculations are used to elucidate the electronic effects of the SF₅ group, such as its high electronegativity and electron-withdrawing capacity, which are more pronounced than those of the CF₃ group. researchgate.netresearchgate.net These models help in predicting molecular geometry, reactivity, and properties like acidity (pKa) and lipophilicity (log P), which are crucial for drug design. rowansci.comacs.org

Mechanism Elucidation: Computational studies provide insight into reaction mechanisms, such as the single-electron reduction pathway for the activation of SF₆ in photocatalytic reactions. chemrxiv.org This understanding is vital for optimizing reaction conditions and designing new synthetic methods.

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, quantum chemical methods help predict how the introduction of an SF₅ group will affect a molecule's interaction with a biological target. rowansci.com Modeling the fit of SF₅-analogs into active sites, for example in the VEGFR2 kinase, can guide the design of more potent and selective inhibitors. figshare.com

The following table compares key properties of the SF₅ group with the well-known CF₃ group, data largely supported by computational studies.

| Property | -SF₅ | -CF₃ | Reference |

| Hammett Constant (σp) | +0.68 | +0.54 | researchgate.net |

| Electronegativity (χ) | 3.65 | 3.36 | researchgate.net |

| Lipophilicity (π) | +1.51 | +0.88 | researchgate.net |

| Molecular Volume (ų) | 56.7 | 42.3 | researchgate.net |

This interactive table allows for sorting and filtering of the presented data.

Expansion into Novel Biological Targets and Therapeutic Areas

The SF₅ group is a valuable bioisostere for other functional groups like trifluoromethyl, tert-butyl, and nitro groups, often leading to improved pharmacological profiles. rowansci.comfigshare.comnih.govresearchgate.net Its introduction can enhance metabolic stability, membrane permeability, and binding affinity. rowansci.com Research on this compound derivatives and related compounds is expanding into a wide range of biological applications.

Emerging therapeutic areas include:

Infectious Diseases: SF₅-analogs of existing drugs have shown promise. An SF₅-mefloquine analog displayed higher in vivo activity and a longer half-life as an antimalarial agent. researchgate.net Additionally, SF₅-substituted compounds are being investigated as potential antivirals against SARS-CoV-2 and as novel antibacterial agents. researchgate.netfigshare.com

Oncology: Curcuminoids featuring SF₅ substituents have demonstrated distinctly increased anticancer activities. researchgate.net Furthermore, SF₅-cognates of the kinase inhibitor Semaxanib are being explored as targeted cancer therapeutics. figshare.com

Metabolic and Inflammatory Diseases: The SF₅-analog of teriflunomide, a drug used for multiple sclerosis, not only acts as a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor but also shows improved capacity to inhibit T cell proliferation, suggesting enhanced anti-inflammatory activity. figshare.comacs.org